molecular formula C8H9N3O B13685776 5-Methoxy-2-methylimidazo[1,2-a]pyrazine

5-Methoxy-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13685776
M. Wt: 163.18 g/mol
InChI Key: VRFRGEYKLUYCOM-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the fields of synthetic and medicinal chemistry. These cyclic organic compounds, which incorporate nitrogen atoms within their ring structures, are ubiquitous in nature and form the core of numerous essential biomolecules, including alkaloids, vitamins, and nucleic acids. Their prevalence in biologically active molecules is remarkable, with analyses of FDA-approved drugs revealing that approximately 60% of unique small-molecule therapeutics contain a nitrogen-based heterocycle. rsc.org

The significance of these scaffolds lies in their diverse chemical properties and their ability to engage in various biological interactions. The nitrogen atoms can act as hydrogen bond donors or acceptors, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. rsc.org This ability to form stable complexes with macromolecules is a key reason for their success in drug design. tsijournals.com The structural diversity of nitrogen heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for developing effective therapeutic agents.

Overview of the Imidazo[1,2-a]pyrazine (B1224502) Core Structure and its Biological Relevance

The imidazo[1,2-a]pyrazine scaffold is a fused bicyclic system composed of an imidazole (B134444) ring fused to a pyrazine (B50134) ring, containing a bridgehead nitrogen atom. rsc.org This arrangement creates a unique, electron-rich aromatic system that serves as a versatile template for developing biologically active compounds. In the realm of drug discovery, it is often considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological effects. tsijournals.com

Derivatives of the imidazo[1,2-a]pyrazine core have been reported to exhibit a multitude of biological activities. The versatility of this scaffold is highlighted by the broad spectrum of therapeutic areas it impacts. Research has demonstrated its potential in various applications, as detailed in the table below.

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryInflammation
AntibacterialInfectious Diseases
AntiviralInfectious Diseases
Kinase Inhibition (e.g., IKK, Aurora, PI3K)Oncology, Inflammation
Gαq/11 InhibitionOncology (Uveal Melanoma)
ATPase InhibitionInfectious Diseases
AntidepressantNeurology
Cardiac StimulatingCardiology

This table summarizes the diverse biological activities reported for various derivatives of the imidazo[1,2-a]pyrazine scaffold. tsijournals.comnih.gov

The wide range of activities, including anti-proliferative, anti-inflammatory, and antimicrobial properties, makes this heterocyclic system a focal point of extensive research in medicinal chemistry. tsijournals.comresearchgate.net

Contextualizing 5-Methoxy-2-methylimidazo[1,2-a]pyrazine within the Broader Imidazo[1,2-a]pyrazine Class

The specific compound, this compound, features two key substituents on the core scaffold: a methyl group at the 2-position (C2) and a methoxy (B1213986) group at the 5-position (C5). While literature on this exact molecule is sparse, the influence of these substitutions can be understood through structure-activity relationship (SAR) studies on the broader class of imidazo[1,2-a]pyrazines and related heterocycles.

The positions on the imidazo[1,2-a]pyrazine ring are critical for determining biological activity, and substitutions are used to modulate the molecule's properties. rsc.org

Substitution at C2: The C2 position on the imidazole portion of the scaffold is a common site for modification. Introducing small alkyl groups, such as a methyl group, can influence the molecule's steric profile and lipophilicity. This can affect how the molecule fits into the binding pocket of a target protein and its ability to cross cell membranes. For instance, studies on related imidazo[1,2-a]pyridine (B132010) derivatives have shown that a C2-methyl group is a feature in compounds designed as potent kinase inhibitors. nih.gov

Substitution at C5: The C5 position is located on the pyrazine ring. Substitutions here can significantly alter the electronic properties of the entire ring system. A methoxy group (-OCH₃) is an electron-donating group, which can influence the reactivity and binding interactions of the scaffold. In some SAR studies, an alkyl group at the C5 position has been used as a fixed point while varying other substituents to explore their impact on biological activity. tsijournals.com The introduction of such groups can be pivotal in optimizing a compound's potency and selectivity for its intended biological target.

Therefore, this compound represents a specific chemical entity within a well-established class of bioactive molecules. Its properties are likely a composite of the foundational imidazo[1,2-a]pyrazine core, modulated by the electronic effects of the C5-methoxy group and the steric/lipophilic contribution of the C2-methyl group.

Current Research Landscape and Gaps in Imidazo[1,2-a]pyrazine Investigations

The current research landscape for imidazo[1,2-a]pyrazine derivatives is vibrant and focused on several key therapeutic areas. A significant portion of contemporary research is dedicated to oncology, with studies exploring these compounds as inhibitors of various protein kinases, such as PI3K/mTOR, and as agents targeting Gαq/11 proteins in uveal melanoma. nih.govacs.org There is also continued interest in their potential as anti-inflammatory and anti-infective agents. nih.gov

Despite the extensive investigation into complex, highly substituted derivatives, a notable gap exists in the literature regarding the systematic evaluation of simpler analogues. The fundamental chemical space occupied by compounds like this compound remains largely underexplored. Much of the published research focuses on derivatives with large, complex functional groups designed to interact with specific, well-defined biological targets.

This gap suggests an opportunity for future research. A comprehensive characterization of the biological activities of simpler, systematically substituted imidazo[1,2-a]pyrazines could provide a deeper understanding of the scaffold's intrinsic properties and uncover novel biological functions. Such foundational studies could serve as a valuable starting point for the development of new therapeutic agents across a range of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

5-methoxy-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3

InChI Key

VRFRGEYKLUYCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=CC2=N1)OC

Origin of Product

United States

Synthetic Methodologies for 5 Methoxy 2 Methylimidazo 1,2 a Pyrazine and Congeners

Conventional and Established Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) System

Traditional methods for constructing the imidazo[1,2-a]pyrazine core remain fundamental in synthetic organic chemistry. These routes are characterized by their reliability and the accessibility of starting materials.

Cyclocondensation Reactions of Aminopyrazines with α-Halocarbonyl Compounds

One of the most direct and widely employed methods for synthesizing the imidazo[1,2-a]pyrazine ring system is the Tschitschibabin reaction, which involves the cyclocondensation of a 2-aminopyrazine (B29847) derivative with an α-halocarbonyl compound. For the specific synthesis of 5-Methoxy-2-methylimidazo[1,2-a]pyrazine, this would involve the reaction of 2-amino-5-methoxypyrazine with an α-haloketone such as chloroacetone or bromoacetone.

The reaction mechanism proceeds through an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine by the α-haloketone, forming a quaternary ammonium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the carbonyl carbon, leading to a dehydrative aromatization that yields the final imidazo[1,2-a]pyrazine product. This method is advantageous due to its straightforward nature and the commercial availability of the required precursors.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the efficient construction of complex heterocyclic scaffolds. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for synthesizing 3-aminoimidazo[1,2-a]azines. nih.govresearchgate.net This reaction involves the condensation of a 2-aminoazine (like 2-aminopyrazine), an aldehyde, and an isocyanide, typically under acidic catalysis. nih.govresearchgate.net

While the classical GBB reaction yields 3-amino substituted products, variations of MCRs can provide access to other substitution patterns. The efficiency, atom economy, and ability to generate diverse libraries of compounds make MCRs a highly attractive strategy in drug discovery and organic synthesis. rsc.orgbeilstein-journals.org For instance, using a 2,3-diaminopyrazine substrate with an yttrium triflate catalyst allows for the efficient preparation of various 2-alkyl and aryl-substituted 3,8-diaminoimidazo[1,2-a]pyrazines. rsc.org

Reaction Type Starting Materials Key Features Typical Products
Cyclocondensation2-Aminopyrazine, α-HaloketoneDirect, reliable, two-component reaction.2-Substituted Imidazo[1,2-a]pyrazines
Groebke–Blackburn–Bienaymé2-Aminopyrazine, Aldehyde, IsocyanideHigh efficiency, atom economy, diversity-oriented. nih.govresearchgate.net3-Amino-2-substituted Imidazo[1,2-a]pyrazines

Advanced and Catalytic Synthetic Strategies

To improve efficiency, yield, and environmental footprint, advanced synthetic methodologies have been developed. These include metal-catalyzed reactions and the use of enabling technologies like microwave irradiation.

Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Palladium, Copper, Iodine)

Transition metal catalysis offers powerful and versatile methods for constructing the imidazo[1,2-a]pyrazine skeleton. Copper and palladium catalysts are frequently employed to facilitate C-N and C-C bond formations essential for the cyclization process. beilstein-journals.org

Copper-catalyzed protocols include three-component domino reactions of aldehydes, 2-aminopyridines/pyrazines, and terminal alkynes. beilstein-journals.org These reactions often proceed under aerobic conditions, utilizing air as a green oxidant. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to functionalize the imidazo[1,2-a]pyrazine core after its initial formation, allowing for the introduction of various aryl or heteroaryl substituents. nih.gov More recently, iodine has been used as a cost-effective catalyst for one-pot, three-component condensations at room temperature, offering good yields and simple workup procedures.

Catalyst Reaction Type Advantages Example Application
Copper (Cu)Oxidative Cyclization / Domino ReactionUse of air as oxidant, broad substrate scope. beilstein-journals.orgSynthesis from 2-aminopyrazines, aldehydes, and alkynes. beilstein-journals.org
Palladium (Pd)Cross-Coupling / FunctionalizationVersatile for C-C and C-N bond formation. nih.govPost-synthesis functionalization of the imidazo[1,2-a]pyrazine core. nih.gov
Iodine (I₂)Three-Component CondensationCost-effective, mild room temperature conditions.Synthesis of imidazo[1,2-a]pyrazines from aryl aldehydes, 2-aminopyrazine, and isocyanide.

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency

Microwave-Assisted Organic Synthesis (MAOS) has become a valuable tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring rapid and uniform heating. nih.govresearchgate.net

This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrazines via both cyclocondensation and multicomponent reactions. nih.govacs.org For example, the catalyst-free heteroannulation of substituted 2-aminopyrazines with α-bromoketones can be achieved in excellent yields in a water-isopropanol medium under microwave irradiation, highlighting the synergy between MAOS and green chemistry principles. acs.org The significant rate enhancements offered by MAOS make it a preferred method for high-throughput synthesis and library generation in medicinal chemistry. nih.gov

Green Chemistry Principles in Imidazo[1,2-a]pyrazine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For imidazo[1,2-a]pyrazine synthesis, this translates to the use of environmentally benign solvents, the reduction or elimination of hazardous reagents, and the development of catalyst-free and energy-efficient processes.

Notable green approaches include conducting reactions in aqueous media or other green solvents. As mentioned, a catalyst-free annulation reaction between 2-aminopyrazines and α-bromoketones has been developed using a mixture of water and isopropanol under microwave heating, representing an environmentally benign process. acs.org Furthermore, the use of air as an oxidant in copper-catalyzed reactions avoids the need for stoichiometric, often toxic, chemical oxidants. beilstein-journals.org These strategies not only minimize environmental impact but also often lead to safer and more cost-effective synthetic protocols.

Regioselective Functionalization and Derivatization Strategies

The reactivity of the imidazo[1,2-a]pyrazine ring system is not uniform. The five-membered imidazole (B134444) ring is generally more electron-rich and susceptible to electrophilic attack, while the six-membered pyrazine (B50134) ring is more electron-deficient. Theoretical calculations and experimental results show that the C3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution. Functionalization at other positions often requires more advanced strategies, such as directed metalation or cross-coupling reactions on pre-functionalized substrates.

Halogenation is a fundamental strategy for introducing a versatile chemical handle onto the imidazo[1,2-a]pyrazine scaffold, which can then be used in subsequent cross-coupling reactions to build molecular complexity.

Bromination: Electrophilic bromination is a common method for functionalizing the imidazo[1,2-a]pyrazine core. The reaction typically occurs with high regioselectivity at the C3 position, which is the most electron-rich carbon. stackexchange.com The reaction of an imidazo[1,2-a]pyrazine with an electrophilic bromine source, such as N-bromosuccinimide (NBS), readily yields the 3-bromo derivative. nih.gov This regioselectivity can be rationalized by examining the stability of the Wheland intermediate formed during the electrophilic aromatic substitution. Attack at C3 allows the positive charge to be delocalized without disrupting the aromaticity of the six-membered pyrazine ring. stackexchange.com

In some cases, functionalization via bromination can lead to mixtures of products or poor yields, necessitating alternative strategies. nih.gov However, for many derivatives, regioselective bromination by NBS provides an efficient route to 3-bromo-imidazo[1,2-a]pyrazines. tsijournals.com These halogenated intermediates are pivotal for further derivatization.

Iodination: Similar to bromination, iodination can be achieved at the C3 position using reagents like molecular iodine, often accelerated by methods such as ultrasound irradiation in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Halogenation TechniqueReagentPositionNotes
Bromination N-Bromosuccinimide (NBS)C3Common, high regioselectivity due to electronic effects. stackexchange.comtsijournals.com
Iodination Molecular Iodine (I₂) / TBHPC3Can be promoted by ultrasound; provides an alternative to bromination. nih.gov

The introduction of methoxy (B1213986) groups can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. For the imidazo[1,2-a]pyrazine scaffold, the most common method for introducing a methoxy group is through nucleophilic aromatic substitution (SNAr) on a halo-substituted precursor. wikipedia.org

This reaction requires a leaving group, typically a halogen, at the target position and an electron-deficient aromatic ring to facilitate the attack of the nucleophile (e.g., sodium methoxide). nih.gov For instance, the synthesis of an 8-methoxy-imidazo[1,2-a]pyrazine derivative has been demonstrated by treating the corresponding 8-bromo compound with sodium methylate. documentsdelivered.com

To synthesize the titular compound, this compound, a similar strategy would be conceptually applied. This would necessitate the initial synthesis of a 5-halo-2-methylimidazo[1,2-a]pyrazine intermediate. The subsequent reaction with sodium methoxide would displace the halide to install the methoxy group at the C5 position. The feasibility of this SNAr reaction depends on the electronic activation of the C5 position and the reaction conditions employed. nih.govnih.gov

Introducing alkyl and aryl groups at various positions on the imidazo[1,2-a]pyrazine ring is essential for exploring structure-activity relationships. Several modern synthetic methods enable this functionalization.

Palladium-Catalyzed Direct Arylation: Direct C-H arylation is an atom-economical method that avoids the pre-functionalization (e.g., halogenation) of the heterocyclic core. Palladium catalysts can mediate the coupling of imidazo[1,2-a]pyrazines with aryl halides. acs.org This reaction often shows a preference for the C3 position. However, palladium-catalyzed C5 arylation of the imidazo[1,2-a]pyrazine core has also been reported, demonstrating that other positions can be targeted under specific conditions. researchgate.net

Functionalization via Organometallic Intermediates: A powerful and regioselective strategy involves the deprotonation of the scaffold using a strong base to form an organometallic intermediate, which is then quenched with an electrophile. The use of TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for selective metalation at different positions. For example, treating 6-chloroimidazo[1,2-a]pyrazine with TMPMgCl·LiCl leads to magnesiation at the C3 position. In contrast, using TMP₂Zn·2MgCl₂·2LiCl results in zincation at the C5 position. These organometallic intermediates can then react with various electrophiles to introduce alkyl or aryl groups via Negishi cross-coupling. mit.eduresearchgate.net

Cross-Coupling Reactions: Traditional cross-coupling reactions like the Suzuki-Miyaura reaction are widely used. This approach involves reacting a halo-imidazo[1,2-a]pyrazine (e.g., a 3-bromo or 8-bromo derivative) with an organoboron reagent in the presence of a palladium catalyst to form a new carbon-carbon bond. nih.gov

Reaction TypeMethodPosition(s)Key Features
Arylation Palladium-Catalyzed Direct C-H ArylationC3, C5Atom-economical; avoids pre-functionalization. acs.orgresearchgate.net
Arylation/Alkylation Metalation (Mg, Zn) then QuenchingC3, C5, C8Highly regioselective depending on the metalating agent used. mit.eduresearchgate.net
Arylation Suzuki-Miyaura Cross-CouplingC3, C6, C8Requires a halogenated precursor; versatile for introducing aryl groups. nih.gov

The synthesis of structural analogues is a cornerstone of medicinal chemistry, allowing for the systematic evaluation of how different substituents affect biological activity (Structure-Activity Relationship, SAR). nih.gov The imidazo[1,2-a]pyrazine scaffold has been extensively explored by creating libraries of derivatives with diverse substitutions at the C2, C3, C5, C6, and C8 positions. tsijournals.comnih.gov

For example, in the development of kinase inhibitors, researchers have synthesized series of imidazo[1,2-a]pyrazines where different aryl groups are introduced at one position, while various amines or other functional groups are installed at another. This is often achieved through a synthetic sequence involving an initial condensation to form the core, followed by regioselective halogenation and subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig amination) to introduce the desired diversity. nih.govnih.gov

The goal of these comparative studies is to identify the specific structural features that enhance potency, selectivity, or pharmacokinetic properties. By synthesizing and testing a range of analogues—for instance, varying the nature of the substituent at the C2 position or exploring different substitution patterns on an aryl ring at C6—chemists can build a comprehensive understanding of the SAR for a given biological target. nih.govresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis for Mechanistic Insights

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Without crystallographic data, a Hirshfeld surface analysis, which is crucial for understanding the intermolecular interactions that govern the crystal packing, cannot be performed. This analysis would typically quantify the contributions of different types of contacts, such as hydrogen bonds and van der Waals forces.

Elucidation of Reaction Mechanisms via Spectroscopic Monitoring

There are no available studies that utilize spectroscopic techniques like NMR or IR spectroscopy to monitor the reaction mechanisms involving 5-Methoxy-2-methylimidazo[1,2-a]pyrazine. Such research would offer insights into the formation and transformation of this compound during chemical reactions.

Computational Chemistry and Theoretical Studies of 5 Methoxy 2 Methylimidazo 1,2 a Pyrazine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function.

The scientific literature contains QSAR studies for several classes of compounds related to 5-Methoxy-2-methylimidazo[1,2-a]pyrazine. For example, 2D-QSAR studies have been performed on imidazoquinazoline derivatives to develop predictive models for their antitumor activity. nih.gov Furthermore, 3D-QSAR models have been developed for 8-amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase and for phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists. japsonline.comasianpubs.org These studies provide valuable insights into the structure-activity relationships of these compound classes, but a dedicated QSAR model for this compound is not available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as their geometry, charge distribution, and orbital energies. These calculations can provide insights into a molecule's reactivity and spectroscopic properties.

Research in this area has touched upon the imidazo[1,2-a]pyrazine (B1224502) scaffold. Quantum chemical calculations, specifically using density functional theory (DFT), have been used to study the rotameric conformations of substituted imidazo-[1,2-a]pyrazines. nih.govnih.gov These studies have investigated how different conformations are stabilized by hydrogen bonds and have used time-dependent DFT to calculate absorption spectra. nih.govnih.gov Additionally, quantum chemical investigations have been carried out on related structures like imidazo[1,2-a]pyrimidine-Schiff bases to analyze their molecular properties. semanticscholar.org However, a specific and detailed quantum chemical analysis of the electronic structure and reactivity of this compound has not been specifically reported.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. This is crucial for understanding how a molecule might interact with a biological target.

The most relevant research found in this context is a study on the rotameric conformations of substituted imidazo-[1,2-a]pyrazines. nih.govnih.gov This work utilized DFT to create potential energy surface (PES) profiles, identifying stable rotameric forms for the studied molecules. nih.govnih.gov The study highlighted the role of hydrogen bonding in stabilizing different conformations. nih.govnih.gov While this provides a methodological framework, a specific conformational analysis and energy landscape map for this compound is not explicitly provided.

Prediction of Molecular Interactions with Biological Targets

The prediction of how a molecule will interact with biological targets is a key goal of computational chemistry, often achieved through a combination of techniques including molecular docking and molecular dynamics simulations. For the broader class of tetrahydroimidazo[1,2-a]pyrazine derivatives, their interactions as Gαq-protein ligands have been explored. nih.gov The imidazo[1,2-a]pyrazine scaffold has also been identified in inhibitors of IKK1 and IKK2, suggesting its potential for interaction with these kinase targets. nih.gov However, specific predictions of the molecular interactions of this compound with particular biological targets are not detailed in the current body of literature.

In Vitro Biological Activities and Molecular Mechanisms of 5 Methoxy 2 Methylimidazo 1,2 a Pyrazine and Its Derivatives

Antimicrobial Activities (In Vitro Assays)

Derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have demonstrated notable efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy and Spectrum against Pathogenic Strains

Several studies have highlighted the antibacterial potential of imidazo[1,2-a]pyrazine derivatives. These compounds have shown moderate to high activity against both Gram-positive and Gram-negative bacteria. tsijournals.com For instance, certain derivatives exhibited promising activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm. tsijournals.com Specifically, compounds designated as 4a and 6c showed excellent zones of inhibition at a concentration of 50 μg/mL against S. aureus. tsijournals.com Another derivative, 5c, was particularly effective against E. coli at the same concentration, with activity nearly equal to the standard reference drug. tsijournals.com The broad-spectrum activity suggests that the imidazo[1,2-a]pyrazine scaffold is a promising framework for the development of new antibacterial agents. tsijournals.com

CompoundBacterial StrainConcentrationZone of Inhibition (mm)Reference
Derivative 4aS. aureus50 μg/mLExcellent tsijournals.com
Derivative 6cS. aureus50 μg/mLExcellent tsijournals.com
Derivative 5cE. coli50 μg/mL21-22 tsijournals.com
Various DerivativesS. aureus, E. coliNot Specified21-24 tsijournals.com

Antifungal Efficacy against Fungal Species

The antifungal properties of imidazo[1,2-a]pyrazine derivatives have also been well-documented. Research has shown these compounds to be effective against clinically relevant fungal species. Hybrids of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (B1314217) have been evaluated for their potential against pathogenic Sporothrix species, demonstrating that substitutions on the imidazopyrazine ring are crucial for activity. researchgate.netnih.gov Furthermore, studies have reported moderate to good antifungal activity against Aspergillus niger and Candida albicans. tsijournals.comtsijournals.com Specific derivatives (4c, 4f, 5h, 6a, 6b, 6c) produced promising zones of inhibition (ranging from 91-100 mm) against both of these fungal species at concentrations of 50 and 100 μg/mL. tsijournals.com Notably, compound 6c exhibited a zone of inhibition against A. niger at 50 μg/mL that was almost equal to the standard drug, Itraconazole. tsijournals.com

CompoundFungal SpeciesConcentrationZone of Inhibition (mm)Reference
Derivative 6cA. niger50 μg/mL~100 tsijournals.com
Derivatives 4c, 4f, 5h, 6a, 6b, 6cA. niger, C. albicans50, 100 μg/mL91-100 tsijournals.com
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybridsSporothrix speciesNot SpecifiedActivity Dependent on Substitution researchgate.netnih.gov

Antimycobacterial Activity

While much of the research on the antimycobacterial properties of this heterocyclic family has focused on the closely related imidazo[1,2-a]pyridine (B132010) scaffold, the findings provide valuable insights into the potential of the imidazo[1,2-a]pyrazine core. Imidazo[1,5-a]quinolines, another related structure, have also shown activity against Mycobacterium tuberculosis (Mtb). uni-giessen.dersc.org Studies on these related compounds have identified derivatives with potent in vitro activity against the Mtb H37Rv strain, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low micromolar and even nanomolar range. For example, zinc complexes of certain imidazo[1,5-a]quinoline (B8571028) analogs showed strong and specific activity, with IC90 values as low as 7.7 µM. rsc.org The development of resistance to current tuberculosis therapies underscores the urgent need for new agents, and the broader imidazo-heterocyclic class, including imidazo[1,2-a]pyrazines, represents a promising area for the discovery of novel anti-TB drugs. researchgate.net

Antiproliferative and Anticancer Activities (Cellular and Biochemical Level)

Imidazo[1,2-a]pyrazine derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against various human cancer cell lines.

Cytotoxic Effects on Defined Cancer Cell Lines

A substantial body of evidence demonstrates the potent cytotoxic activity of imidazo[1,2-a]pyrazine derivatives across a panel of cancer cell lines. In one study, a series of these compounds were evaluated against Hep-2 (laryngeal carcinoma), HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and A375 (melanoma) cell lines. nih.gov One particular derivative, compound 10b, showed good activity with IC50 values of 20 μM, 18 μM, 21 μM, and 16 μM against Hep-2, HepG2, MCF-7, and A375 cells, respectively. nih.gov Another compound, 10i, was effective against MCF-7 and A375 cells, with IC50 values of 17 μM and 16 μM. rsc.org

It has been noted that the structurally similar imidazo[1,2-a]pyridine derivatives can sometimes exhibit even more potent anticancer effects. rsc.org For example, an imidazo[1,2-a]pyridine analog, compound 12b, displayed IC50 values of 11 μM against Hep-2, 13 μM against HepG2, and 11 μM against both MCF-7 and A375 cell lines. nih.govrsc.org Other research has identified novel 3-aminoimidazole[1,2-α]pyrazine analogues with significant inhibitory effects and high selectivity against cancer cells. researchgate.net One such derivative, compound 18, was particularly effective against MCF-7 cells with an IC50 of 9.60 ± 3.09 µM. researchgate.net

Compound SeriesCompoundCancer Cell LineIC50 (μM)Reference
Imidazo[1,2-a]pyrazine10bHep-220 nih.gov
Imidazo[1,2-a]pyrazine10bHepG218 nih.gov
Imidazo[1,2-a]pyrazine10bMCF-721 nih.gov
Imidazo[1,2-a]pyrazine10bA37516 nih.gov
Imidazo[1,2-a]pyrazine10iMCF-717 rsc.org
Imidazo[1,2-a]pyrazine10iA37516 rsc.org
3-Aminoimidazo[1,2-α]pyrazine18MCF-79.60 ± 3.09 researchgate.net
Imidazo[1,2-a]pyridine (for comparison)12bHep-211 nih.govrsc.org
Imidazo[1,2-a]pyridine (for comparison)12bHepG213 nih.govrsc.org
Imidazo[1,2-a]pyridine (for comparison)12bMCF-711 nih.govrsc.org
Imidazo[1,2-a]pyridine (for comparison)12bA37511 nih.govrsc.org

Inhibition of Key Cellular Proliferation Pathways

The anticancer effects of imidazo[1,2-a]pyrazine and its related derivatives are attributed to their ability to interfere with critical cellular pathways that regulate proliferation and survival. One of the key mechanisms identified for the related imidazo[1,2-a]pyridine scaffold is the induction of cell cycle arrest and apoptosis. nih.gov For instance, treatment of HCC1937 breast cancer cells with an imidazo[1,2-a]pyridine derivative led to increased levels of p53 and p21 proteins, which are significant markers of cell cycle arrest at the G0/G1 and G2/M phases. nih.govwaocp.org This same compound also induced the extrinsic apoptosis pathway, evidenced by the increased activity of caspases 7 and 8. nih.gov

Furthermore, investigations into signaling pathways have revealed that these compounds can inhibit the PI3K/Akt/mTOR pathway, a crucial regulator of cell growth and survival that is often dysregulated in cancer. drugbank.com Treatment of cancer cells with an imidazo[1,2-a]pyridine derivative resulted in lower levels of phosphorylated AKT (pAKT), indicating pathway inhibition. nih.gov This disruption of pro-survival signaling likely contributes significantly to the observed cytotoxic effects. waocp.orgnih.gov The consistent findings across the closely related imidazo[1,2-a]pyridine and pyrazine (B50134) scaffolds suggest that modulation of these fundamental cell cycle and apoptosis pathways is a hallmark of this class of heterocyclic compounds.

Tubulin Polymerization Inhibition Studies

Derivatives of the imidazo[1,2-a]pyrazine scaffold have emerged as potent inhibitors of tubulin polymerization, a key mechanism in anticancer therapy that disrupts microtubule dynamics essential for cell division. nih.govresearchgate.net By targeting the colchicine (B1669291) binding site on tubulin, these compounds can induce cell cycle arrest and apoptosis. nih.gov

Research has led to the design and synthesis of novel series of fused imidazo[1,2-a]pyrazine analogues that act as colchicine binding site inhibitors (CBSIs). nih.gov In one study, several imidazo[1,2-a]pyrazine compounds, notably 4h, 4j, 4k, and 4l , demonstrated potent efficacy in neuroblastoma cell viability assays. nih.gov Further mechanistic studies confirmed that these compounds effectively inhibit tubulin polymerization in vitro, with a potency comparable to colchicine. nih.gov This inhibition of microtubule-dependent processes highlights their potential as antimitotic agents. nih.gov

In a separate study, structural optimization of the imidazo[1,2-a]pyrazine core led to the development of derivative TB-25 . nih.gov This compound exhibited powerful anti-proliferative activities against a panel of cancer cell lines, with a particularly strong effect against HCT-116 cells. nih.gov Molecular docking studies confirmed that TB-25 fits effectively into the colchicine binding site of tubulin. nih.gov

Tubulin Polymerization Inhibition by Imidazo[1,2-a]pyrazine Derivatives

CompoundActivity/FindingTarget Cell LineIC₅₀ ValueSource
TB-25Strongest inhibitory effectsHCT-11623 nM nih.gov
4h, 4j, 4k, 4lPotent cell viability inhibitionNeuroblastomaNot specified nih.gov
4h, 4kImpaired microtubule-dependent processesNeuroblastomaNot specified nih.gov

Kinase Inhibition (e.g., Aurora A Kinase, PI3K, Receptor Tyrosine Kinase, EphB4)

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile template for the development of inhibitors targeting various protein kinases involved in cell signaling and proliferation.

Aurora A Kinase: Several studies have focused on developing imidazo[1,2-a]pyrazine-based compounds as inhibitors of Aurora kinases, which are crucial regulators of mitosis. nih.govacs.orgnih.gov An initial derivative, imidazo-[1,2-a]-pyrazine (1) , was identified as a dual inhibitor of Aurora A and B kinases. acs.orgnih.gov Guided by its binding mode, lead optimization resulted in the creation of SCH 1473759 , an acyclic amino alcohol derivative. acs.orgnih.gov This compound demonstrated a significant improvement in potency, acting as a picomolar inhibitor of both Aurora A and B kinases. nih.gov Further structure-based design has led to potent Aurora-A inhibitors with high selectivity in cell-based assays. nih.gov

PI3K: The imidazo[1,2-a]pyrazine nucleus has been identified as a scaffold for phosphoinositide 3-kinase (PI3K) inhibitors. tsijournals.comrsc.org The inhibitory effects of these compounds against PI3K have garnered substantial attention in the context of cancer therapy. rsc.org

Receptor Tyrosine Kinase, EphB4: EphB4, a receptor tyrosine kinase (RTK) implicated in angiogenesis and cancer, is another key target for this class of compounds. nih.gov A novel series of imidazo[1,2-a]pyrazine diarylureas was discovered to have nanomolar potency for the EphB4 receptor. nih.gov These compounds also showed potent activity against several other RTKs, suggesting a multi-targeted anti-angiogenic effect. nih.gov

Kinase Inhibition by Imidazo[1,2-a]pyrazine Derivatives

Compound/SeriesTarget KinasePotency/ActivitySource
SCH 1473759Aurora ATdF Kd = 0.02 nM acs.orgnih.gov
SCH 1473759Aurora BTdF Kd = 0.03 nM acs.orgnih.gov
Imidazo[1,2-a]pyrazine diarylureasEphB4Nanomolar potency nih.gov
Imidazo[1,2-a]pyrazine derivativesPI3KIdentified as inhibitors tsijournals.comrsc.org

Anti-inflammatory and Antinociceptive Properties (In Vitro and Preclinical Models)

Beyond their anticancer activities, imidazo[1,2-a]pyrazine derivatives have been investigated for their potential in modulating inflammation and pain. dergipark.org.tr

The transcription factor nuclear factor-kappa B (NF-κB) is a central player in inflammatory diseases. nih.gov One of the most effective strategies for inhibiting NF-κB is through the development of IκB kinase (IKK) inhibitors. nih.gov A study focused on synthesizing new compounds based on the imidazo[1,2-a]pyrazine structure to evaluate their potential to inhibit IKK1 and IKK2 activities, key enzymes in the NF-κB signaling cascade. nih.gov This line of research positions imidazo[1,2-a]pyrazines as potential modulators of inflammatory pathways. nih.gov

The antinociceptive (pain-reducing) effects of this compound class have been evaluated in preclinical models. dergipark.org.tr In a study assessing a series of N'-(4-substitutedbenzylidene)-5-substitutedimidazo[1,2-a]pyrazine-2-carbohydrazides, the compounds were screened for their activity in hot plate tests and acetic acid-induced writhing tests. dergipark.org.tr While none of the compounds showed a significant effect in the hot plate test, compound 2f (at 100 mg/kg) was found to significantly inhibit writhing behavior in the acetic acid-induced model, indicating peripheral antinociceptive activity. dergipark.org.tr

Antiviral Activities (In Vitro Assays)

The broad biological profile of the imidazo[1,2-a]pyrazine scaffold also includes antiviral properties. nih.gov

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. semanticscholar.org Research has shown that imidazo[1,2-a]pyrazines and their analogs can act as inhibitors of the SARS-CoV-2 main protease, with some derivatives demonstrating excellent activity with IC₅₀ values as low as 21 nM. rsc.org In another study, a series of novel imadazo[1,2-a]pyrazine derivatives were assessed for antiviral activity against human coronavirus 229E. nih.govnih.gov The derivative 3b , featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, showed the most potent anti-coronaviral activity. nih.govnih.gov Docking studies supported these findings, suggesting a high binding affinity of compound 3b for the COVID-19 main protease. nih.govnih.gov

Antiviral Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTargetActivity/FindingIC₅₀ ValueSource
Imidazo[1,2-a]pyrazine analogsSARS-CoV-2 Main ProteaseExcellent inhibitory activityAs low as 21 nM rsc.org
3bHuman coronavirus 229EMost potent anti-coronaviral activity56.96 µM nih.govnih.gov

Activity against Human Cytomegalovirus and Varicella-Zoster Virus

Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have been synthesized and evaluated for their antiviral properties. nih.gov Specifically, original imidazo[1,2-a]pyridines featuring a thioether side chain at the 3-position and various substitutions at the 6 or 8-position have been reported. nih.gov Among these, compounds with a phenylthio group in the 6 or 8-position, or those bearing a 5-membered heterocycle like thiophene, furan, or pyrrole (B145914) at the 6-position, were identified as the most potent against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). nih.gov

Further investigation into the mechanism of these compounds revealed that they exhibited similar activity against both thymidine (B127349) kinase competent (TK+) and deficient (TK-) strains of VZV. nih.gov This finding indicates that their mode of action is independent of the viral thymidine kinase, an enzyme essential for the activation of many current anti-herpesvirus drugs. nih.govnih.gov While some derivatives showed high potency, others were noted for being more selective in their inhibitory effects against VZV and CMV. nih.gov

Enzyme and Receptor Modulation (In Vitro and Mechanistic Studies)

H+/K+-ATPase Inhibition in Gastric Mucosa

The imidazo[1,2-a]pyrazine core has been a subject of investigation for its role in gastric acid suppression. A series of novel 6-substituted imidazo[1,2-a]pyrazines were synthesized and evaluated for their antisecretory activity. researchgate.net In vitro studies using a binding assay against H+/K+-ATPase from hog gastric mucosa confirmed that some of these compounds are potent inhibitors of this gastric acid pump. researchgate.net

This line of research builds on earlier work with the related imidazo[1,2-a]pyridine scaffold. nih.gov These related compounds were characterized as reversible potassium-competitive acid blockers (P-CABs). researchgate.net Their inhibitory activity was assessed in vitro against the purified gastric proton pump enzyme, H+/K+-ATPase, and in intact gastric glands. nih.gov Analysis of these models suggested that the in vitro inhibitory activity is predictive of their in vivo gastric antisecretory effects, confirming their mechanism as proton pump inhibitors. nih.gov

Phosphodiesterase Inhibitory Activity

Derivatives of imidazo[1,2-a]pyrazine have been assessed for their ability to inhibit cyclic nucleotide phosphodiesterase (PDE) isoenzymes. nih.gov A study of newly synthesized derivatives found that they were all moderately potent inhibitors of the type IV isoenzyme of PDE (PDE4). nih.gov The study also noted that specific structural features influenced selectivity; derivatives containing a cyano group at the 2-position were potent in inhibiting the type III isoenzyme of PDE (PDE3). nih.gov

More recently, the imidazo[1,2-a]pyrazine scaffold has been identified as a source of potent inhibitors for ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov ENPP1 negatively regulates the cGAS-STING pathway, and its inhibition is a promising strategy in cancer immunotherapy. nih.gov A specific imidazo[1,2-a]pyrazine derivative, compound 7 , demonstrated significant inhibitory activity against ENPP1. nih.gov

Inhibitory Activity of Imidazo[1,2-a]pyrazine Derivative Against ENPP Isoenzymes
CompoundTargetIC₅₀ (nM)Reference
Compound 7ENPP15.70 nih.gov
ENPP2Weak Inhibition
ENPP3Weak Inhibition

VirB11 ATPase Inhibition

A novel series of 8-amino imidazo[1,2-a]pyrazine derivatives has been developed as inhibitors of the VirB11 ATPase HP0525. nih.gov This enzyme is a critical component of the bacterial type IV secretion system (T4SS) in pathogens like Helicobacter pylori, making it an attractive target for new antibacterial agents. nih.govucl.ac.uk The inhibitory effects of these compounds were evaluated using an in vitro ATPase assay that monitors the release of inorganic phosphate. nih.gov

Through in vitro screening, a lead compound was identified with significant potency. ucl.ac.ukresearchgate.net Further studies have shown this lead compound to be a competitive inhibitor of ATP. researchgate.netucl.ac.uk Subsequent research has explored the creation of bioconjugates, such as PEGylated-imidazo[1,2-a]pyrazines, which have demonstrated improved inhibition of HP0525 compared to the parent compound. nih.gov

Inhibitory Activity of Lead Imidazo[1,2-a]pyrazine Derivative
CompoundTargetIC₅₀ (µM)Reference
Compound 14HP0525 VirB11 ATPase7 ucl.ac.ukresearchgate.net

AMPA Receptor Negative Modulation

Imidazo[1,2-a]pyrazines have been discovered and characterized as selective negative modulators of the α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptor (AMPAR). nih.gov Specifically, these compounds target AMPARs that are associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.gov An initial high-throughput screening identified an imidazopyrazine as a promising and selective hit. nih.gov

The selective negative modulation of AMPARs associated with TARP γ-8 is being explored as a therapeutic strategy. nih.gov This approach is expected to function as an effective anticonvulsant by attenuating hyperexcitability in the hippocampus, potentially with an improved therapeutic index compared to existing treatments that affect synaptic transmission more broadly throughout the brain. nih.gov

Other Receptor Binding Affinities and Agonism/Antagonism (e.g., Adenosine, Melatonin (B1676174) Receptors)

The related chemical scaffold of imidazo[1,2-a]pyridines has been investigated for its potential as melatonin receptor ligands. researchgate.net A novel class of 2-phenylimidazo[1,2-a]pyridines was designed and synthesized, and their binding affinities for melatonin receptors MT1 and MT2 were evaluated. The results showed that modifications to the core structure could produce compounds with high affinity and selectivity for these receptors. researchgate.net For instance, one derivative demonstrated good affinity for both MT1 and MT2 receptors, while another showed significant selectivity for the MT2 subtype over the MT1 subtype. researchgate.net

Binding Affinities of Imidazo[1,2-a]pyridine Derivatives for Melatonin Receptors
CompoundMT1 Receptor Kᵢ (nM)MT2 Receptor Kᵢ (nM)Selectivity (MT1/MT2)Reference
Compound 8 (3-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-N-methyl-propionamide)--19 (Selective for MT2) researchgate.net
Compound 13 (N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide)288-

Antioxidant Activity (In Vitro Assays)

A series of novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their antioxidant capabilities. tsijournals.comtsijournals.com In preliminary in vitro screenings, unsubstituted imidazo[1,2-a]pyrazines demonstrated notable free radical scavenging activity. tsijournals.com Subsequent structural modifications led to the identification of derivatives with enhanced antioxidant potential. tsijournals.comtsijournals.com

The antioxidant capacity was assessed using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with ascorbic acid (Vitamin C) used as a reference standard. tsijournals.com Out of sixteen compounds tested in one study, nine showed significant activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 8.54 to 14.26 μM, compared to an IC50 of 5.84 μM for ascorbic acid. tsijournals.com

Structure-activity relationship (SAR) analysis from these studies indicated that substitutions at specific positions on the imidazo[1,2-a]pyrazine framework are crucial for activity. The presence of an amino group at the C8 position and a bromine substitution at the C3 position were found to significantly enhance the antioxidant properties. tsijournals.com Among various amino substituents, diethanolamine (B148213) and morpholine (B109124) at the C8 position were particularly effective. tsijournals.com

Table 1: In Vitro Antioxidant Activity of Selected Imidazo[1,2-a]pyrazine Derivatives

Compound Substituents Antioxidant Activity (IC50 in μM)
Unsubstituted Imidazo[1,2-a]pyrazine (Compound 4a) - 28.14
Unsubstituted Imidazo[1,2-a]pyrazine (Compound 6a) - 22.43
Derivative 5d C8-amino substitution 8.54
Derivative 5h C8-amino substitution 9.98
Derivative 6b C3-bromo, C8-amino substitution 9.75
Ascorbic Acid (Standard) - 5.84

This table is interactive. You can sort and filter the data. Source: TSI Journals tsijournals.com

Miscellaneous Pharmacological Properties (Mechanistic Focus)

Cardiac Stimulating Properties

In vitro studies on isolated guinea-pig atria have revealed that imidazo[1,2-a]pyrazine derivatives possess significant cardiac stimulating properties, including potent positive inotropic (increasing the force of contraction) and chronotropic (increasing the heart rate) effects. nih.gov

The mechanism behind these cardiac effects has been investigated. For instance, 5-bromoimidazo-[1,2-a]pyrazine was found to increase the concentration of cyclic AMP (cAMP) in atrial tissue, which is associated with its positive inotropic effect. nih.gov Further mechanistic studies showed that this compound potentiated the positive inotropic effect of isoproterenol. nih.gov Crucially, the cardiac stimulating effect was not blocked by propranolol, a beta-blocker. nih.gov This lack of blockade, combined with the potentiation of isoproterenol's effects, strongly suggests that the cardiac stimulating properties of these derivatives are due to the inhibition of phosphodiesterase. nih.gov

Antibronchospastic Activity

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent bronchodilators with significant antibronchospastic activity in in vitro models using isolated guinea pig trachea. nih.gov Certain derivatives, such as 6-Bromo-8-(methylamino)imidazo[1,2-a]-pyrazine-3-carbonitrile, have shown much greater potency than theophylline, a standard asthma therapy agent. nih.gov

The mechanism of action for this antibronchospastic effect is thought to be complex. While phosphodiesterase inhibition is a likely contributor to their activity, similar to theophylline, it is considered unlikely to be the sole mechanism. nih.gov This suggests that other molecular pathways may be involved in the potent bronchodilator effects observed with this class of compounds. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituent Nature and Position on Biological Activity

The imidazo[1,2-a]pyrazine (B1224502) nucleus is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antileishmanial effects. tsijournals.comnih.govresearchgate.net The activity and selectivity of these compounds are profoundly influenced by the electronic and steric properties of substituents on the bicyclic ring system.

The methoxy (B1213986) (-OCH3) group is a common substituent in many natural products and synthetic drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov In the context of the imidazo[1,2-a]pyrazine scaffold, a methoxy group at the C5 position, as seen in 5-Methoxy-2-methylimidazo[1,2-a]pyrazine, can play several key roles:

Electronic Effects : The methoxy group is an electron-donating group through resonance, which can increase the electron density of the pyrazine (B50134) ring. This modulation of the electronic environment can enhance interactions with biological targets, such as π-π stacking with aromatic residues in a binding pocket. vulcanchem.com

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donors (like -NH or -OH groups) in a protein's active site. This directional interaction can significantly contribute to binding affinity and selectivity.

Physicochemical Properties : The introduction of a methoxy group can improve a compound's solubility and permeability. nih.govvulcanchem.com By fine-tuning lipophilicity, it can help achieve a balance between target affinity and favorable pharmacokinetic properties, a critical aspect of drug design.

SAR studies on various imidazo[1,2-a]pyrazine derivatives have demonstrated the importance of substitution at the C5 position. For instance, in the development of tubulin polymerization inhibitors, modifications on the fused ring system, including at C5, were crucial for potent anticancer activity. nih.gov

Table 1: Illustrative Impact of C5-Substituents on Biological Activity of an Imidazo[1,2-a]pyrazine Core Note: This table is a representative example based on general SAR principles for the scaffold, as specific comparative data for this compound is not readily available in the cited literature.

Compound Analogue C5-Substituent Relative Potency (Hypothetical) Potential Rationale
Analogue A -H Baseline Lacks features for specific interactions.
Analogue B -OH Moderate Can act as H-bond donor/acceptor but may have lower metabolic stability.
Analogue C -OCH3 High Acts as an H-bond acceptor, improves solubility, favorable electronics. vulcanchem.com

Influence of the Methyl Group and Other Alkyl Substituents

The methyl group at the C2 position also exerts a significant influence on the biological activity of the imidazo[1,2-a]pyrazine scaffold. This position is often targeted for modification in lead optimization campaigns.

Steric Interactions : The small, lipophilic methyl group can fit into hydrophobic pockets within a target's binding site, contributing to binding affinity through van der Waals forces. In a study on antileishmanial imidazo[1,2-a]pyrazines, a 4-fluorophenyl moiety at the C2 position was found to fit into a key hydrophobic pocket of the target enzyme, Leishmania casein kinase 1 (L-CK1.2). nih.gov A methyl group at this position would similarly engage in hydrophobic interactions, albeit with a different steric footprint.

Metabolic Stability : Substitution at the C2 position can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby increasing the compound's half-life in vivo. vulcanchem.com

Conformational Effects : The C2 substituent can influence the preferred conformation of adjacent groups, particularly larger substituents at the C3 position, which are often crucial for activity. This can orient the key interacting moieties for optimal engagement with the target.

Studies on imidazo[1,2-a]pyrazine derivatives as anticancer agents have shown that variations of substituents on the imidazole (B134444) part of the scaffold, including at C2, lead to significant differences in activity. rsc.org

Introducing halogen atoms (F, Cl, Br, I) onto the imidazo[1,2-a]pyrazine core or its substituents is a common strategy in medicinal chemistry to modulate activity and selectivity. Halogenation can have multiple effects:

Enhanced Binding Affinity : Halogens can participate in specific, non-covalent interactions known as halogen bonds, where the electropositive region on the halogen atom interacts with a nucleophilic site on the target protein. This can significantly enhance binding affinity.

Modulation of Physicochemical Properties : Halogenation generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Fluorine, in particular, can lower the pKa of nearby basic groups and improve metabolic stability.

Site-Specific Interactions : As seen in the antileishmanial agent CTN1122, a 4-fluorophenyl group at C2 was critical for fitting into a hydrophobic pocket. nih.gov This highlights how halogenation can be used to achieve specific, targeted interactions.

Facile methods for the regioselective halogenation of the related imidazo[1,2-a]pyridine (B132010) core at the C3 position have been developed, providing a direct route to introduce halogens and further explore their impact on biological activity. nih.gov

Elucidation of Pharmacophoric Features for Target Engagement

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For the imidazo[1,2-a]pyrazine scaffold, several pharmacophore models have been proposed based on its activity against different targets.

For inhibitors of Leishmania casein kinase 1 (L-CK1.2), docking studies revealed key pharmacophoric elements:

Hydrogen Bond Acceptor/Donor : A group at the C3 position (e.g., a 4-pyridyl group) was shown to be crucial for hydrogen bonding with the hinge region of the ATP-binding site. nih.gov

Hydrophobic Feature : A substituent at the C2 position fits into a hydrophobic pocket. The 2-methyl group of this compound would serve this role. nih.gov

Bicyclic Core : The planar imidazo[1,2-a]pyrazine core acts as a central scaffold, correctly orienting the key interacting groups.

In the context of tubulin inhibitors that bind to the colchicine (B1669291) site, molecular docking showed that imidazo[1,2-a]pyrazine derivatives fit well into the site, with different parts of the molecule making key contacts. nih.gov For this compound, the 5-methoxy group could potentially form a hydrogen bond with residues like Asnα101, while the bicyclic ring system engages in hydrophobic and π-π stacking interactions. nih.gov

Table 2: General Pharmacophoric Contributions of this compound Moieties

Structural Moiety Pharmacophoric Feature Potential Interaction with Target Reference Example
Imidazo[1,2-a]pyrazine Core Planar Scaffold π-π stacking, hydrophobic interactions IKK Inhibitors nih.gov
2-Methyl Group Hydrophobic Group van der Waals forces in a hydrophobic pocket L-CK1.2 Inhibitors nih.gov

Development of Design Principles for Lead Optimization and Analogue Synthesis

The collective SAR and pharmacophore data provide clear principles for the lead optimization of compounds based on the this compound scaffold. A primary strategy involves maintaining the core structure and key substituents while modifying peripheral positions to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles include:

Core Retention : The imidazo[1,2-a]pyrazine core is often considered the main pharmacophore responsible for activity and is typically retained during initial optimization. nih.gov

Systematic Modification of Substituents : Analogue synthesis focuses on systematically varying substituents at positions C2, C3, C5, C6, and C8 to probe the chemical space around the core. For example, while the 2-methyl and 5-methoxy groups might be important, exploring other small alkyl groups at C2 or different ethers/electron-donating groups at C5 could lead to improved activity.

Introduction of Interacting Moieties : Based on target information, new functional groups can be introduced to form specific interactions. For instance, if a hydrogen bond donor is required, the 5-methoxy group could be demethylated to a hydroxyl group, or amide/urea functionalities could be added at other positions. nih.gov

Isosteric Replacement : To improve properties like metabolic stability, parts of the scaffold can be replaced with isosteres. For example, in the development of AMPAR modulators, the imidazo[1,2-a]pyrazine core was successfully replaced with a pyrazolo[1,5-c]pyrimidine (B12974108) scaffold to improve microsomal stability and reduce efflux liabilities. nih.gov

The synthesis of new derivatives often involves multi-component reactions or condensation of α-aminopyrazines with α-halocarbonyl compounds, followed by functionalization of the bicyclic core, allowing for the creation of diverse chemical libraries for screening. researchgate.netrsc.orgrsc.org

Research Challenges and Future Perspectives for 5 Methoxy 2 Methylimidazo 1,2 a Pyrazine

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in the advancement of 5-Methoxy-2-methylimidazo[1,2-a]pyrazine for broader research and potential development is the need for optimized synthetic routes. Traditional synthesis methods for the imidazo[1,2-a]pyrazine (B1224502) core, often involving the condensation of a 2-aminopyrazine (B29847) with a halo-carbonyl compound, can suffer from low yields and the formation of difficult-to-separate regioisomeric mixtures, particularly during subsequent functionalization steps. nih.gov

Future perspectives in this area are focused on the adoption of modern, sustainable synthetic strategies. The development of one-pot, multicomponent reactions (MCRs) represents a promising avenue. For instance, an iodine-catalyzed three-component condensation has been reported for similar structures, offering benefits such as operational simplicity, cost-effectiveness, and good yields at room temperature. nih.gov Applying such methodologies to the synthesis of this compound could significantly improve efficiency. Furthermore, exploring green chemistry principles, such as the use of eco-friendly catalysts like iron or novel catalytic systems like copper/iodine, could reduce the environmental impact and cost of synthesis. nih.govorganic-chemistry.org

Table 1: Comparison of Synthetic Approaches for Imidazo[1,2-a]pyrazine Scaffolds

Methodology Advantages Disadvantages Future Application for this compound
Classical Condensation nih.gov Utilizes readily available starting materials. Can be low-yielding; may produce hard-to-separate byproducts. Optimization of reaction conditions to improve yield and purity.
Iodine-Catalyzed MCR nih.gov High atom economy, operational simplicity, cost-effective, good yields. Substrate scope may need to be optimized for specific derivatives. Direct application to streamline the synthesis and reduce waste.

| Transition-Metal Catalysis organic-chemistry.org | High efficiency, potential for novel C-H functionalization. | Catalyst cost and potential for metal contamination in the final product. | Development of novel catalytic cycles for direct and late-stage functionalization. |

In-depth Elucidation of Undiscovered Molecular Mechanisms of Action

While the broader imidazo[1,2-a]pyrazine class has been associated with the inhibition of multiple biological targets, the specific molecular mechanism of action for this compound remains largely uncharacterized. Derivatives of this scaffold have been identified as inhibitors of various enzymes, including ATPases, Aurora kinases, tubulin, I-kappa B kinases (IKK), and PI3K/mTOR. nih.govnih.govnih.govnih.govdrugbank.com This diversity of targets presents a significant challenge in pinpointing the precise pathways modulated by this specific compound.

The key future perspective is the systematic deconvolution of its mechanism. This involves employing a range of modern biochemical and cell biology techniques. Target identification studies using affinity chromatography, chemical proteomics, and photo-affinity labeling could isolate its specific binding proteins within the cell. Subsequent validation through genetic approaches (e.g., CRISPR/Cas9 knockout or siRNA knockdown) and enzymatic assays would be crucial to confirm the functional relevance of these interactions. Elucidating how the 5-methoxy and 2-methyl substituents influence target selectivity compared to other analogs is a critical aspect of this research.

Exploration of Novel Biological Activities and Therapeutic Indications

The imidazo[1,2-a]pyrazine framework is a "privileged scaffold," known to exhibit a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. tsijournals.comnih.govnih.govnih.govnih.gov However, the full spectrum of biological activity for this compound has yet to be comprehensively explored.

A significant future opportunity lies in conducting broad-based biological screening of this compound. This entails testing it against diverse panels of cancer cell lines, pathogenic microbes (bacteria and fungi), and a wide array of protein kinases and other enzymes relevant to human disease. tsijournals.com Given that some derivatives act as negative modulators of AMPA receptors, exploring its potential in neurological disorders like epilepsy is also a valid research direction. nih.gov Uncovering novel activities through such systematic screening could open up entirely new therapeutic indications for this molecule.

Table 2: Known Biological Activities of the Imidazo[1,2-a]pyrazine Scaffold and Potential for this compound

Activity Class Known Targets/Effects Potential Therapeutic Area
Anticancer nih.govnih.govnih.gov Tubulin polymerization, Aurora kinases, PI3K/mTOR Oncology
Antimicrobial nih.gov Bacterial VirB11 ATPase Infectious Diseases
Anti-inflammatory nih.gov IKK1 and IKK2 kinases Inflammatory Disorders

| CNS Modulation nih.gov | AMPA receptors | Neurology (e.g., Epilepsy) |

Design and Synthesis of Highly Selective and Potent Derivatives

A major challenge in medicinal chemistry is the optimization of a lead compound to achieve high potency and selectivity for its intended biological target while minimizing off-target effects. For this compound, a detailed structure-activity relationship (SAR) has not been established. The influence of the existing methoxy (B1213986) and methyl groups on activity and metabolic stability is a key starting point; the methyl group at position 2 may enhance metabolic stability, while the methoxy group at position 5 can improve solubility and modulate electronic properties. vulcanchem.com

Future work should focus on the rational design and synthesis of a library of analogs to build a comprehensive SAR. This involves systematically modifying the core structure by:

Varying substituents at the 2- and 5-positions: Replacing the methyl and methoxy groups with other alkyl, aryl, or functional groups to probe steric and electronic requirements for activity.

Functionalizing other positions: Introducing substituents at other available positions on the bicyclic ring to explore new chemical space and interactions with the target protein.

This systematic approach will guide the development of derivatives with improved potency, selectivity, and pharmacokinetic properties, transforming the initial compound into a viable drug candidate.

Synergistic Integration of Experimental and Advanced Computational Approaches

Relying solely on experimental screening and synthesis is often resource- and time-intensive. A significant challenge is to accelerate the drug discovery process efficiently. The future of optimizing compounds like this compound lies in the tight integration of experimental work with advanced computational modeling.

Computational techniques such as molecular docking can predict how the compound and its derivatives bind to the active sites of known protein targets, such as the colchicine (B1669291) binding site of tubulin or the ATP-binding pocket of kinases. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed as more analogs are synthesized and tested, allowing for the prediction of activity for novel, unsynthesized compounds. Furthermore, molecular dynamics simulations can provide insights into the dynamic stability of the compound-protein complex. By using these in silico tools to prioritize which derivatives to synthesize and test, researchers can streamline the optimization process, saving time and resources while accelerating the path toward more effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Methoxy-2-methylimidazo[1,2-a]pyrazine, and how do reaction conditions influence yield?

  • Methodological Answer : A general synthesis involves cyclocondensation of pyrazine carboxaldehyde derivatives with ammonium chloride or substituted hydrazines under reflux conditions. For example, refluxing benzylideneacetone with phenyl hydrazine hydrochloride in ethanol (6–8 hours) yields pyrazoline intermediates, which can be further functionalized . Solvent choice (e.g., ethanol vs. methanol) and temperature control are critical to minimize side reactions. Crystallization from ethanol or hexane is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. Key diagnostic signals include singlet peaks for methoxy groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.5–8.8 ppm) . High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy complement structural validation, particularly for distinguishing between isomeric by-products .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : In vitro antimicrobial activity can be evaluated using broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or Candida albicans). For anticancer potential, employ cell viability assays (MTT or resazurin) on human cancer cell lines, with dose-response curves (1–100 µM range) . Include positive controls (e.g., fluconazole for antifungal studies) to validate experimental conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

  • Methodological Answer : Systematically modify substituents at positions 2 and 5. For example, replace the methoxy group with ethoxy or hydroxy groups to assess electronic effects on antimicrobial activity . Introduce alkyl chains (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration . Use molecular docking to predict interactions with targets like VEGFR2 or aminopeptidase N .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

  • Methodological Answer : Discrepancies often arise from competing reaction pathways (e.g., electrophilic substitution vs. ring expansion). Monitor reactions using TLC or HPLC to track intermediate formation. Optimize stoichiometry (e.g., excess hydrazine derivatives) to suppress dimerization . For challenging purifications, employ column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 40°C for 72 hours. Analyze degradation products via LC-MS. Store the compound at 4°C in anhydrous conditions to prevent hydrolysis of the methoxy group . For biological assays, prepare fresh solutions in DMSO to avoid solvent-mediated decomposition .

Q. What mechanistic insights explain the electrophilic substitution behavior of the imidazo[1,2-a]pyrazine core?

  • Methodological Answer : The electron-rich pyrazine ring directs electrophiles to the 3- and 7-positions. Use deuterated solvents in NMR studies to track proton exchange patterns . Kinetic studies with halogenation agents (e.g., NBS) reveal rate constants for substituent addition, supporting computational models (DFT calculations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.